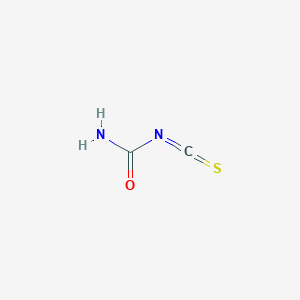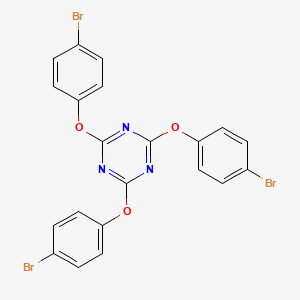
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of three bromophenoxy groups attached to a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-bromophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetone or tetrahydrofuran. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of 4-bromophenol replace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a tris(aminophenoxy)triazine derivative, while a Suzuki coupling reaction could introduce various aryl groups to the triazine core.
科学的研究の応用
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and dendrimers.
Organic Synthesis: The compound serves as a versatile intermediate for the preparation of more complex organic molecules.
Medicinal Chemistry:
Catalysis: It can be used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
作用機序
The mechanism of action of 2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine would depend on its specific application. In general, the compound can interact with various molecular targets through its bromophenoxy groups and triazine core. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The exact pathways and targets would vary based on the context in which the compound is used.
類似化合物との比較
Similar Compounds
2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine: Similar structure but with methoxy groups instead of bromine atoms.
2,4,6-Tris(4-chlorophenoxy)-1,3,5-triazine: Chlorine atoms instead of bromine, leading to different reactivity and properties.
2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine: Fluorine atoms, which can affect the compound’s electronic properties and interactions.
Uniqueness
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine is unique due to the presence of bromine atoms, which can participate in specific types of chemical reactions and interactions. The bromine atoms also influence the compound’s physical properties, such as its melting point and solubility, making it distinct from its chloro, fluoro, and methoxy analogs.
特性
CAS番号 |
24486-64-4 |
|---|---|
分子式 |
C21H12Br3N3O3 |
分子量 |
594.0 g/mol |
IUPAC名 |
2,4,6-tris(4-bromophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H12Br3N3O3/c22-13-1-7-16(8-2-13)28-19-25-20(29-17-9-3-14(23)4-10-17)27-21(26-19)30-18-11-5-15(24)6-12-18/h1-12H |
InChIキー |
SEZRQZXAMYEBSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=NC(=NC(=N2)OC3=CC=C(C=C3)Br)OC4=CC=C(C=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
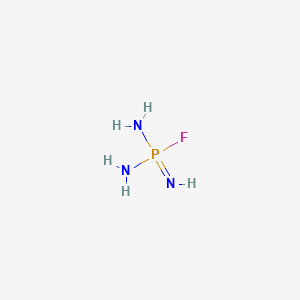

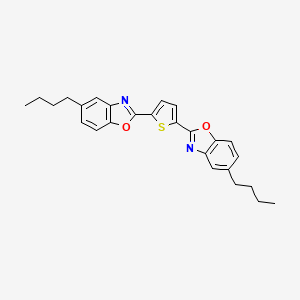

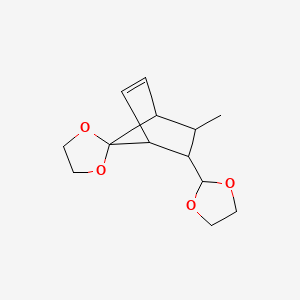
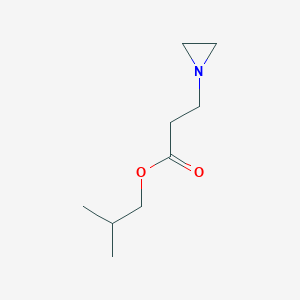
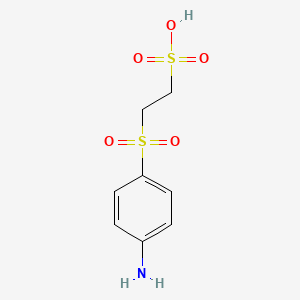
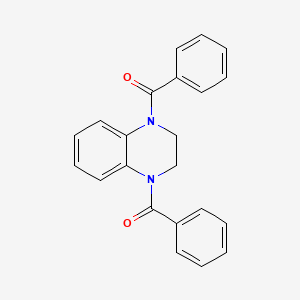
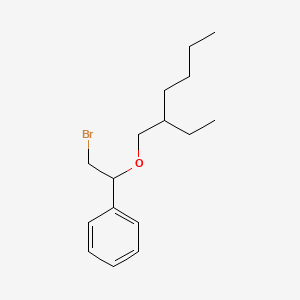


![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
